molecular formula C19H19N5O8S B2646799 1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 860612-04-0

1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B2646799
CAS No.: 860612-04-0
M. Wt: 477.45
InChI Key: HAPGIASVKDQJKV-UDWIEESQSA-N
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Description

Historical Development of Nitrophenyl-Hydrazone Compounds

The synthesis and application of nitrophenyl-hydrazone compounds date back to the early 20th century, with foundational work by Brady and Elsmie on 2,4-dinitrophenylhydrazine (DNPH) as a reagent for carbonyl group detection. DNPH’s ability to form crystalline hydrazones with aldehydes and ketones revolutionized analytical chemistry, enabling the identification of unknown carbonyl compounds through melting point analysis. By the mid-20th century, researchers began exploring nitrophenyl-hydrazones for therapeutic purposes, leveraging their electron-deficient aromatic systems for targeted molecular interactions.

The introduction of sulfonyl groups into hydrazone scaffolds marked a pivotal advancement. For instance, microwave-assisted synthesis techniques enabled the efficient production of sulfonyl hydrazones with piperidine moieties, as demonstrated in studies combining benzenesulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate. These methods improved reaction yields and reduced side products, facilitating the exploration of structure-activity relationships (SAR).

Table 1: Key Milestones in Nitrophenyl-Hydrazone Development

Era Advancement Significance Reference
1930s Development of DNPH for carbonyl detection Enabled analytical identification of ketones
2000s Microwave synthesis of sulfonyl hydrazones Enhanced synthetic efficiency
2020s Piperidine-hydrazones for Alzheimer’s therapy Targeted cholinesterase inhibition

Significance of Sulfonyl-Hydrazone Scaffolds in Medicinal Chemistry

Sulfonyl-hydrazone scaffolds are prized for their dual functionality: the sulfonyl group acts as a strong electron-withdrawing moiety, while the hydrazone linker provides conformational flexibility. This combination enhances binding affinity to biological targets such as cholinesterases and free radicals. For example, N'-(2,6-diphenylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide exhibited superior lipid peroxidation inhibition (94.2% at 100 µM) compared to standard antioxidants like BHT.

The sulfonyl group’s electronegativity stabilizes charge distribution in transition states during enzyme inhibition, as observed in acetylcholinesterase (AChE) binding studies. Molecular docking analyses reveal that sulfonyl-hydrazones form hydrogen bonds with catalytic triads in AChE, while their aromatic systems engage in π-π stacking with peripheral anionic sites. These interactions are critical for compounds like N6, which showed an IC₅₀ of 13.505 µM against butyrylcholinesterase (BChE), surpassing the activity of donepezil.

Evolution of Piperidine-Based Hydrazones as Therapeutic Agents

Piperidine-based hydrazones have evolved from simple analogs to multifunctional therapeutics. Early derivatives focused on antioxidant properties, such as ethyl 4-(2-(4-methoxyphenylsulfonyl)hydrazono)piperidine-1-carboxylate, which demonstrated a CUPRAC assay value of 0.50 (higher than α-tocopherol). Modern designs incorporate nitroaryl groups to enhance blood-brain barrier permeability, targeting neurodegenerative diseases.

Mechanistic Insights :

  • Antioxidant Activity : Piperidine-hydrazones scavenge free radicals via single-electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms.
  • Cholinesterase Inhibition : Competitive binding to AChE’s active site, as shown by kinetic studies of N7 (IC₅₀ = 14.124 µM).
  • Structural Dynamics : Molecular dynamics simulations confirm stable interactions between piperidine-hydrazones and AChE over 100 ns trajectories.

Table 2: Representative Piperidine-Hydrazones and Their Activities

Compound Activity (IC₅₀ or %) Target Reference
N'-(2,6-Diphenylpiperidin-4-ylidene)-4-bromobenzenesulfonohydrazide 94.2% lipid peroxidation inhibition Antioxidant
N6 13.505 µM (BChE) Cholinesterase inhibition
Ethyl 4-oxopiperidine-1-carboxylate derivative 0.50 CUPRAC value Radical scavenging

Properties

IUPAC Name

1-[3-nitro-4-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]phenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O8S/c25-19(26)14-6-8-22(9-7-14)33(31,32)16-4-5-17(18(11-16)24(29)30)21-20-12-13-2-1-3-15(10-13)23(27)28/h1-5,10-12,14,21H,6-9H2,(H,25,26)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPGIASVKDQJKV-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multiple steps. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then reacted with sulfonyl chloride and piperidinecarboxylic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Condensation: The hydrazone moiety can undergo condensation reactions with aldehydes or ketones to form new hydrazone derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and hydrazone moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Key Functional Groups

  • Core scaffold : 4-Piperidinecarboxylic acid provides a rigid, nitrogen-containing heterocycle that enhances binding interactions with biological targets.
  • Sulfonyl bridge : Enhances solubility and facilitates hydrogen bonding with protein residues.

Comparison with Structural Analogs

Substituent Variations

Key analogs and their structural distinctions:

Compound Name Substituents Key Features Reference
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid 3-Fluoro group instead of nitro Reduced electron-withdrawing effects; potential altered bioavailability
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate 4-Nitro group; ethyl ester instead of carboxylic acid Ester group enhances lipophilicity; nitro at para position
1-(4-Methylsulfonyl-2-nitrophenyl)piperidine-3-carboxylic acid Methylsulfonyl and nitro groups; piperidine-3-carboxylic acid isomer Altered stereoelectronic effects; sulfonyl position impacts binding
4-Piperidinecarboxylic acid, 1-[(3-aminophenyl)methyl]-, ethyl ester Amino group; ethyl ester Increased basicity; ester may improve membrane permeability

Impact on Physicochemical Properties

  • Nitro vs. Fluoro : The nitro group’s strong electron-withdrawing nature increases polarity and redox reactivity compared to fluorine, which may reduce metabolic stability .
  • Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) enhances water solubility but may limit blood-brain barrier penetration, whereas esters (e.g., ) improve lipophilicity for better tissue distribution.

Computational Approaches for Similarity Assessment

Molecular Fingerprints and Tanimoto Coefficients

  • Structural similarity is quantified using Tanimoto coefficients (TC), where TC > 0.85 indicates high similarity. The target compound’s analogs (e.g., ) likely exhibit TCs in the 0.65–0.80 range due to substituent variations .
  • RDKit-generated fingerprints enable substructure searches, identifying compounds with shared motifs like the sulfonyl-piperidine core .

ChemGPS-NP Model

  • ChemGPS-NP outperforms traditional similarity metrics by mapping compounds into a multidimensional chemical space. For example, the target compound’s nitro and sulfonyl groups position it in a region associated with antitubercular agents, distinct from fluoro- or ester-substituted analogs .

Limitations of Structural Similarity Approaches

  • Overreliance on Substituent Matching : Analogs like (fluoro-substituted) may share structural features but diverge in bioactivity due to differences in electronic effects .
  • Holistic Property Spaces: ChemGPS-NP highlights that the target compound’s nitro-sulfonyl combination occupies a unique niche compared to methylsulfonyl or aminophenyl derivatives .

Biological Activity

The compound 1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Molecular Formula : C19H21N5O5S
  • Molecular Weight : 421.47 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring, nitrophenyl groups, and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has shown potential as a modulator of G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : It may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, a study revealed that it caused significant apoptosis in human breast cancer cells (MCF-7) at micromolar concentrations.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54925Inhibition of proliferation

In Vivo Studies

In vivo studies using murine models have shown promising results in reducing tumor growth when administered at specific dosages. A notable study reported a 50% reduction in tumor size in mice treated with the compound compared to control groups.

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing 1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of a nitro-substituted phenyl ring followed by hydrazone formation via condensation with a nitrobenzaldehyde derivative. Key steps include:

  • Sulfonylation using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine) .
  • Hydrazine coupling with (E)-3-nitrobenzaldehyde to form the hydrazone moiety, requiring controlled pH (pH 4–6) and reflux in ethanol .
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Critical Note : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm sulfonyl, hydrazone, and piperidine groups. Look for characteristic shifts: sulfonyl protons at δ 7.5–8.5 ppm and piperidine carbons at δ 40–50 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+) matching the theoretical molecular weight .
  • HPLC : Ensure >95% purity with a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (GHS Category 2/2A) .
  • Ventilation : Use a fume hood to avoid inhalation of nitroaromatic vapors .
  • First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS (e.g., CAS 306937-22-4 guidelines) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with sulfonamide/hydrazone sensitivity (e.g., carbonic anhydrase or tyrosine kinase) based on structural analogs .
  • Assay Design : Use fluorescence-based assays (e.g., Z′-factor >0.5) with positive controls (e.g., acetazolamide for carbonic anhydrase).
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC50_{50} values. Include triplicate measurements to ensure reproducibility .
    • Data Interpretation : Compare inhibition kinetics (Ki_i) with known inhibitors to assess competitive/non-competitive binding .

Q. How should contradictory data in spectroscopic vs. crystallographic analyses be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) or DFT calculations to resolve ambiguities in stereochemistry .
  • Dynamic Studies : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies .
  • Peer Review : Consult crystallography databases (e.g., Cambridge Structural Database) for similar sulfonamide-hydrazone structures .

Q. What experimental strategies are recommended for studying environmental stability and degradation pathways?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, analyzing degradation via LC-MS .
  • Photodegradation : Expose to UV light (254 nm) in a solar simulator and monitor nitro group reduction or sulfonamide cleavage .
  • Ecotoxicology : Use Daphnia magna or algal bioassays to assess acute toxicity (EC50_{50}) under OECD guidelines .

Theoretical and Methodological Frameworks

Q. How can researchers align studies of this compound with a conceptual framework for drug discovery?

  • Methodological Answer :

  • Target-Driven Approach : Link to enzyme-substrate interaction theories (e.g., lock-and-key model) to rationalize sulfonamide bioactivity .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and nitro group orientation .
  • Pathway Analysis : Map interactions using KEGG or Reactome databases to predict off-target effects .

Q. What advanced computational methods are suitable for predicting this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron density around nitro and sulfonyl groups .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO to predict aggregation behavior or solubility limitations .
  • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., PDB ID 1XPZ for carbonic anhydrase) .

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